4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether
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Overview
Description
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether is a complex organic compound with a unique structure that includes a methoxy group, a propan-2-yl group, and a benzenesulfonyl group attached to a piperidine ring
Preparation Methods
The synthesis of 4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether typically involves several steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
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Synthetic Routes
Electrophilic Aromatic Substitution: This step involves the introduction of the methoxy and propan-2-yl groups onto the benzene ring. The reaction is typically carried out using strong electrophiles and catalysts to facilitate the substitution.
Nucleophilic Substitution: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzenesulfonyl group acts as the leaving group.
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Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly employed.
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Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a sulfide or thiol derivative.
Scientific Research Applications
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in cancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-3-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
1-[2-Methoxy-5-(propan-2-yl)benzenesulfonyl]-3-phenylpiperidine: Contains a phenyl group instead of a methyl group.
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Uniqueness
- The presence of the methoxy and propan-2-yl groups on the benzene ring, combined with the sulfonyl and piperidine moieties, gives this compound unique chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
893667-57-7 |
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Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4g/mol |
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)14-7-8-15(20-4)16(10-14)21(18,19)17-9-5-6-13(3)11-17/h7-8,10,12-13H,5-6,9,11H2,1-4H3 |
InChI Key |
CWJAJKDPEHFFQM-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Origin of Product |
United States |
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